molecular formula C17H18ClN3O3 B5131342 (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine

(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine

Cat. No. B5131342
M. Wt: 347.8 g/mol
InChI Key: JLAGSAJCOLOLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, also known as CBMN, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family, which has been known for its diverse biological activities. CBMN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is not fully understood; however, it is believed to interact with DNA and disrupt its structure, leading to the inhibition of cell growth. (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of neurotransmitters. (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine in lab experiments is its potent activity against cancer cells. Additionally, (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, the synthesis of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is complex and requires specialized equipment, which can be a limitation for some labs.

Future Directions

There are several future directions for the research on (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. One potential area of research is the development of new anti-cancer drugs based on the structure of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. Additionally, the antibacterial and antifungal properties of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine could be further explored for the development of new antibiotics. Another potential area of research is the study of the mechanism of action of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, which could provide insights into the development of new drugs that target DNA.

Synthesis Methods

The synthesis of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine involves a multi-step process that includes the nitration of 5-(4-morpholinyl)-2-nitrophenol, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with 4-chlorobenzyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-14-3-1-13(2-4-14)12-19-16-11-15(5-6-17(16)21(22)23)20-7-9-24-10-8-20/h1-6,11,19H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAGSAJCOLOLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-5-(morpholin-4-yl)-2-nitroaniline

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